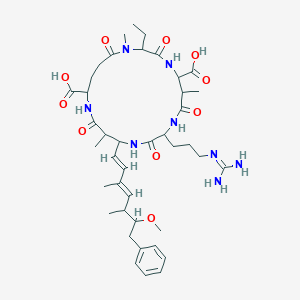
Dihydronodularin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydronodularin is a naturally occurring compound that belongs to the class of diterpenoids. It was first isolated from the marine sponge, Nodularia spumigena, and has since been found in various other marine organisms. Dihydronodularin has attracted significant scientific interest due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of dihydronodularin is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. For example, dihydronodularin has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been found to activate the AMPK pathway, which is involved in cellular energy homeostasis.
Biochemische Und Physiologische Effekte
Dihydronodularin has been found to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. It has also been found to modulate the activity of several enzymes, including protein kinases and phosphodiesterases.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydronodularin has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and has been found to exhibit potent therapeutic effects at low concentrations. However, there are also several limitations to its use. For example, dihydronodularin is highly toxic and can be difficult to handle. It also has poor solubility in water, which can make it challenging to administer.
Zukünftige Richtungen
There are several future directions for research on dihydronodularin. One area of interest is the development of more efficient synthesis methods. Another area of interest is the identification of the precise mechanism of action of dihydronodularin. This could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research is needed to determine the safety and efficacy of dihydronodularin in vivo, as well as its potential for use in combination with other therapeutic agents.
Conclusion
In conclusion, dihydronodularin is a naturally occurring compound with significant therapeutic potential. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, and has been the subject of numerous scientific studies. While there are several advantages to its use in lab experiments, there are also several limitations that need to be addressed. Despite these challenges, dihydronodularin remains a promising candidate for the development of new therapies for cancer and other diseases.
Synthesemethoden
Dihydronodularin can be synthesized through several methods, including total synthesis and semi-synthesis. Total synthesis involves the complete chemical synthesis of the compound from simple starting materials. Semi-synthesis, on the other hand, involves the modification of a naturally occurring precursor molecule to produce the desired compound. Both methods have been used to produce dihydronodularin, with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
Dihydronodularin has been the subject of numerous scientific studies, primarily due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Specifically, dihydronodularin has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to reduce inflammation and inhibit the replication of several viruses, including HIV-1 and HCV.
Eigenschaften
CAS-Nummer |
146109-35-5 |
|---|---|
Produktname |
Dihydronodularin |
Molekularformel |
C41H62N8O10 |
Molekulargewicht |
827 g/mol |
IUPAC-Name |
9-[3-(diaminomethylideneamino)propyl]-2-ethyl-12-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |
InChI |
InChI=1S/C41H62N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h9-11,13-14,16-17,21,24-26,28-32,34H,8,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+ |
InChI-Schlüssel |
RLFXWEJNSCUBRW-ASMFZGAFSA-N |
Isomerische SMILES |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/C(C)C(CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O |
SMILES |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O |
Kanonische SMILES |
CCC1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O |
Synonyme |
(MeAbu(5))nodularin dihydronodularin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





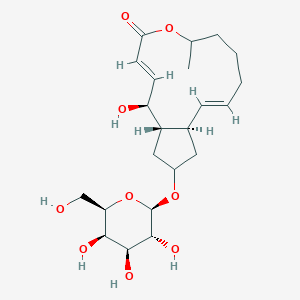
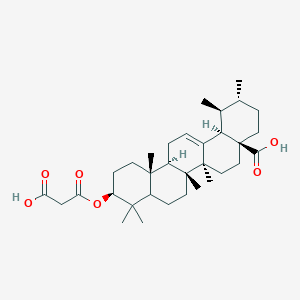
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)


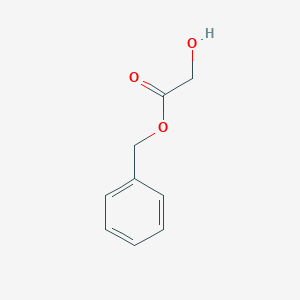

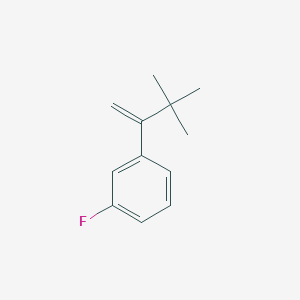
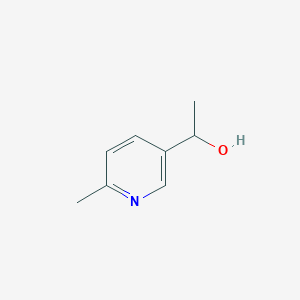
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
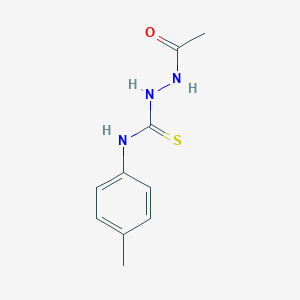
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)